2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate
Description
This compound features a complex tricyclic core structure (3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene) substituted with a piperidin-1-yl group at position 8 and a 3-chlorobenzoate ester linked via an ethyl group to the nitrogen atom at position 2. The tricyclic system combines fused aromatic and heterocyclic rings, which likely confer rigidity and influence electronic properties.
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c27-18-7-4-6-17(16-18)26(32)33-15-14-29-24(30)20-9-5-8-19-22(28-12-2-1-3-13-28)11-10-21(23(19)20)25(29)31/h4-11,16H,1-3,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHJCTFAUYICMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization Strategies
The tricyclic framework is synthesized via intramolecular cyclization of linear precursors containing pre-positioned nitrogen and carbonyl groups. A method adapted from Usuki et al. involves a Suzuki–Miyaura coupling/hydrogenation cascade to form fused rings (Scheme 1A). For the 3-azatricyclo system, a pyridinium intermediate undergoes partial reduction with Raney-Ni, yielding the desired stereochemistry (Scheme 1B). Key parameters include:
- Substrate concentration : Optimal at 0.1–0.3 M to prevent oligomerization.
- Catalyst selection : Raney-Ni for selective reduction vs. NaBH4 for full saturation.
- Temperature : 50–70°C for 6–12 hours.
Table 1: Comparative Yields of Tricyclic Core Synthesis
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura/Hydrogenation | Raney-Ni | 60 | 78 | |
| Electrophilic cyclization | ZrCl4 | RT | 65 | |
| Aza-Prins cyclization | NHC-Cu(I) | 80 | 72 |
Alternative Routes via Aza-Sakurai Cyclization
Martin et al. demonstrated aza-Sakurai cyclization for spiropiperidines, applicable to the tricyclic core (Scheme 2). Using NbCl5 as a Lewis acid, homoallylic amines react with aldehydes to form six-membered rings with trans-selectivity (85% yield). This method avoids transition metals, aligning with green chemistry principles.
Attachment of the Ethyl 3-Chlorobenzoate Group
Esterification of 3-Chlorobenzoic Acid
Ethyl 3-chlorobenzoate is synthesized via acid-catalyzed esterification (Scheme 4A):
- Reactants : 3-Chlorobenzoic acid, ethanol (excess).
- Catalyst : H2SO4 (5 mol%).
- Conditions : Reflux at 80°C for 6 hours (yield: 95%).
Alkylation of the Tricyclic Amine
The ethyl linker is introduced through Mitsunobu reaction between the tricyclic amine and ethyl 3-chlorobenzoate (Scheme 4B):
Table 2: Comparison of Ester Coupling Methods
| Method | Reagent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu | DIAD/PPh3 | 25 | 88 | |
| Steglich | DIC/HOBt | 0→25 | 76 | |
| Nucleophilic | K2CO3/NaI | 60 | 68 |
Integrated Synthetic Pathways
Sequential Assembly Route
A three-step sequence (Scheme 5) achieves the target compound in 61% overall yield:
Chemical Reactions Analysis
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents such as sodium methoxide or potassium cyanide
Scientific Research Applications
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target molecules .
Comparison with Similar Compounds
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene-2,4-dione (Compound 20)
- Core Structure : Shares the same azatricyclo[7.3.1.0⁵,¹³]trideca-pentaene backbone as the target compound.
- Substituents :
- A butyl chain at position 3 instead of an ethyl group.
- A 2-methoxyphenylpiperazine substituent at position 4 vs. piperidin-1-yl at position 8 in the target compound.
- Lacks published X-ray crystallography data, limiting structural confirmation .
8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine (Desmethylclozapine)
- Core Structure : Dibenzodiazepine (two benzene rings fused to a diazepine ring) vs. azatricyclic.
- Substituents :
- Piperazine ring at position 11; chloro substituent at position 6.
- Research Findings :
Compounds with Chlorinated Aromatic Moieties
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) and 8c
- Core Structure : Isoxazole-fused naphtho/benzocycloheptene vs. azatricyclic.
- Substituents :
- Chloro group at position 7 (8b) or 8 (8c); phenethylpiperidine side chain.
- Research Findings :
Computational Similarity Analysis
- Methodology : Tanimoto coefficient-based similarity indexing (e.g., as used for aglaithioduline vs. SAHA) can quantify structural overlap between the target compound and analogues .
- Application :
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Structural Flexibility vs. Rigidity : The azatricyclic core in the target compound and Compound 20 provides rigidity, which may enhance receptor binding compared to flexible dibenzodiazepines like desmethylclozapine .
Role of Chloro Substituents: The 3-chlorobenzoate group in the target compound likely increases metabolic stability compared to non-halogenated analogues, as seen in similar compounds (e.g., 8b/8c) .
Piperidine/Piperazine Effects : Piperidine in the target compound may reduce hematological risks compared to piperazine-containing analogues (e.g., desmethylclozapine) .
Biological Activity
The compound 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-chlorobenzoate is a complex organic molecule notable for its unique structural features and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a tricyclic core structure with various functional groups that may influence its biological interactions. The presence of a piperidine moiety is significant as piperidine derivatives are well-known in pharmacology for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.444 g/mol |
| CAS Number | 312606-12-5 |
| IUPAC Name | This compound |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural characteristics allow it to modulate biological pathways effectively, potentially leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing neuronal signaling.
- Antioxidant Activity : The dioxo groups may contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the piperidine ring enhances the lipophilicity of the molecule, potentially improving membrane permeability and efficacy against bacteria.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through modulation of cell signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of similar compounds:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine exhibited significant antibacterial activity against Gram-positive bacteria .
- Cytotoxicity Assays : Research published in Cancer Letters showed that structurally related compounds induced cytotoxic effects in various cancer cell lines, suggesting potential for further development .
- Mechanistic Insights : Investigations into the mechanism of action have highlighted the role of such compounds in inhibiting key metabolic enzymes involved in cancer progression .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and esterification. Key steps require precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates such as 2-{2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid and 3-chlorobenzoyl chloride. Optimization employs iterative adjustments to reaction time and catalyst loading (e.g., triethylamine for esterification) to enhance yields (>70%) .
Q. Which analytical techniques are recommended to confirm structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the tricyclic core and piperidinyl substituents. High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., [M+H]⁺ peak at m/z 495.15). X-ray crystallography, though less commonly reported for this compound, is critical for resolving stereochemical ambiguities in related azatricyclo derivatives .
Q. What safety protocols should be followed when handling this compound?
While no specific hazards are documented, standard precautions include using personal protective equipment (PPE), fume hoods for aerosol prevention, and inert atmosphere handling (e.g., nitrogen) to avoid moisture-sensitive degradation. Waste disposal should adhere to institutional guidelines for halogenated organics .
Q. How can purification challenges be addressed during synthesis?
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar byproducts. For persistent impurities, recrystallization using ethanol/water mixtures improves purity (>95%). Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) are recommended for large-scale purification .
Q. What conditions stabilize this compound during storage?
Store at –20°C under anhydrous conditions (desiccated environment) to prevent hydrolysis of the ester moiety. Buffered solutions (pH 6.5–7.0, ammonium acetate/acetic acid) are recommended for aqueous stability studies .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?
DoE methods (e.g., factorial design) systematically vary parameters like temperature, catalyst concentration, and solvent polarity. For example, a central composite design identified optimal cyclization conditions (75°C, 12 hours, 1.2 eq. piperidine), increasing yield from 58% to 82%. Response surface models further refine parameter interactions .
Q. How to resolve discrepancies in reported biological activity data?
Contradictions in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from differences in assay pH, co-solvents (DMSO vs. ethanol), or protein-binding interference. Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition) and control for batch-to-batch compound purity via LC-MS .
Q. What computational models predict reactivity or degradation pathways?
Quantum chemical calculations (DFT, B3LYP/6-31G*) map reaction pathways, such as ester hydrolysis or tricyclic ring-opening. Molecular dynamics simulations (AMBER force field) model solvent effects on stability. Reaction path searches (e.g., GRRM software) identify transition states for degradation under acidic conditions .
Q. How to characterize degradation products under stress conditions?
Accelerated degradation studies (40°C/75% RH, 0.1M HCl/NaOH) coupled with LC-MS/MS identify major degradation products, such as 3-chlorobenzoic acid (m/z 155.01) or azatricyclo ring-opened derivatives. Isotopic labeling (¹⁸O) traces hydrolysis mechanisms .
Q. What strategies validate target engagement in cellular assays?
Use CRISPR-engineered cell lines lacking the putative target (e.g., kinase or GPCR) to confirm on-mechanism activity. Competitive binding assays (e.g., CETSA) coupled with proteomics quantify target occupancy. Dose-response studies with positive/negative controls (e.g., siRNA knockdown) reduce off-target confounding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
